N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide
Description
N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-[2-(cyclopropylmethyl)-3-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-16(14,15)12-10-3-2-4-11(13)9(10)7-8-5-6-8/h2-4,8,12-13H,5-7H2,1H3 |
InChI Key |
CCIITFGBJJXGQO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this case, methanesulfonyl chloride reacts with 2-(cyclopropylmethyl)-3-hydroxyaniline under basic conditions to form the desired sulfonamide. A base such as pyridine is often used to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A widely used antibiotic that also targets dihydropteroate synthase.
Sulfadiazine: Another sulfonamide antibiotic with similar properties.
Uniqueness
N-(2-(Cyclopropylmethyl)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropylmethyl and hydroxyphenyl groups. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
